8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride

Descripción general

Descripción

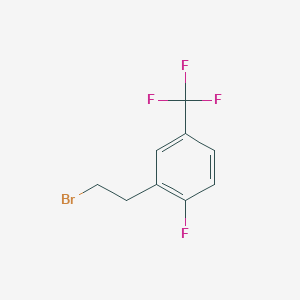

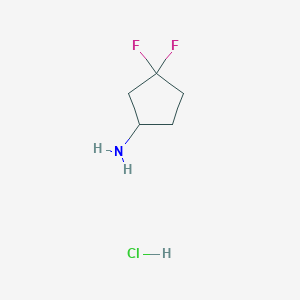

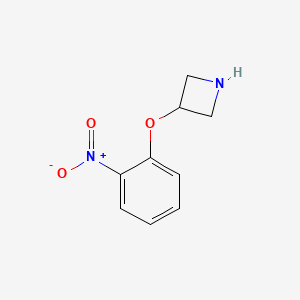

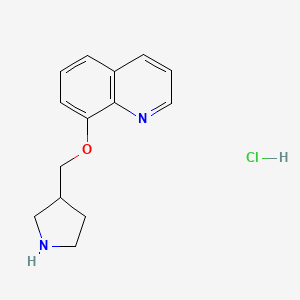

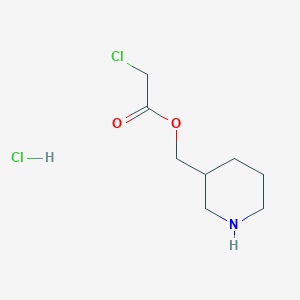

8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride, also known as Mecamylamine hydrochloride, is a quinoline derivative. It has a CAS Number of 1219982-72-5 and a molecular weight of 264.75 . It is used as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors.

Molecular Structure Analysis

The molecular formula of 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride is C14H17ClN2O . The InChI code is 1S/C14H16N2O.ClH/c1-3-12-4-2-7-16-14 (12)13 (5-1)17-10-11-6-8-15-9-11;/h1-5,7,11,15H,6,8-10H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride include a molecular weight of 264.75 and a molecular formula of C14H17ClN2O . The compound is a solid .Aplicaciones Científicas De Investigación

Chemosensor for Cu2+ Detection

Li et al. (2016) synthesized a novel quinoline derivative, 8-(pyridin-2-ylmethoxy)quinoline-2-carboxylic acid (Q), which, when coupled with carbon dots, acts as an effective "turn-off" fluorescent chemosensor for detecting Cu2+ ions. The nanocomposite demonstrates high sensitivity and selectivity, stability towards temperature and pH changes, and the ability to directly detect in aqueous solutions and tap water. It's notable for its distinct fluorescence quenching towards Cu2+ ions, making it a promising candidate for Cu2+ sensing (Li et al., 2016).

Potential Application in Asthma Therapy

Paris et al. (1995) discussed the synthesis and evaluation of pyrrolo[3,2,1-ij]quinoline derivatives for their in vitro and in vivo activities against histamine and platelet activating factor (PAF), which are important in asthma. Their study identified specific moieties on the pyrroloquinoline nucleus essential for potent antagonism of both histamine and PAF, indicating potential therapeutic applications in asthma treatment (Paris et al., 1995).

Antifungal and Antiplasmodial Activity

Vandekerckhove et al. (2015) prepared (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines, leading to N-functionalized 3-, 5-, 6-, and 8-aminoquinolines with potential biological activity. These novel quinolines exhibited moderate potency against a chloroquine-sensitive strain of Plasmodium falciparum, a malaria parasite. Additionally, some compounds showed promising antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Targeting Amyloid β in Alzheimer's Disease

Villemagne et al. (2017) reported on the development of a second-generation 8‐OH quinoline for targeting amyloid β in Alzheimer's disease. An earlier phase IIa trial showed promising results, indicating PBT2's potential in altering amyloid β-PET signals in subjects with prodromal or mild Alzheimer's disease (Villemagne et al., 2017).

Surrogate for Pyrroloquinoline Quinones in Metalloenzymes

Dorfner et al. (2015) synthesized and characterized quinoline 7,8-quinones as surrogates for pyrroloquinoline quinones, important cofactors in metalloproteins. Their study focused on elucidating redox energetics within metalloenzyme active sites, providing insights into the potential applications of these quinones in biochemical research (Dorfner et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

8-(pyrrolidin-3-ylmethoxy)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c1-3-12-4-2-7-16-14(12)13(5-1)17-10-11-6-8-15-9-11;/h1-5,7,11,15H,6,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWZWYUTLOMSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC3=C2N=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)

![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)

![2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395062.png)

![2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395064.png)

![2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395066.png)

![3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1395067.png)

![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)

![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)

![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)